Bis(benzimidazo)perylene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55034-81-6 |
|---|---|
Molecular Formula |
C36H16N4O2 |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
7,14,25,32-tetrazaundecacyclo[21.13.2.22,5.03,19.04,16.06,14.08,13.020,37.025,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,16,18,20,22,26,28,30,32,34(38),35,39-octadecaene-15,24-dione |
InChI |
InChI=1S/C36H16N4O2/c41-35-23-15-11-19-20-12-16-24-32-22(34-38-26-6-2-4-8-28(26)40(34)36(24)42)14-10-18(30(20)32)17-9-13-21(31(23)29(17)19)33-37-25-5-1-3-7-27(25)39(33)35/h1-16H |
InChI Key |
HCTHYIRJERPQJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=CC=C7C8=C(C=CC(=C68)C9=C5C4=C3C=C9)C1=NC2=CC=CC=C2N1C7=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization of Bis Benzimidazo Perylene
Synthetic Routes to the Bis(benzimidazo)perylene Core Structure
The foundational this compound (PTCBI) skeleton is typically assembled through the reaction of a perylene-based starting material with an aromatic diamine.
Condensation Reactions with Perylene (B46583) Tetracarboxylic Dianhydride
The most conventional and widely adopted method for synthesizing the this compound core involves the condensation reaction of Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with o-phenylenediamine (B120857) or its derivatives. metu.edu.trgoogle.comekb.eg This reaction is typically carried out at high temperatures in a high-boiling solvent, such as propanoic acid or molten imidazole (B134444). acs.orgrsc.org The process involves the formation of two benzimidazole (B57391) rings fused to the perylene core.
The reaction between PTCDA and two equivalents of an o-phenylenediamine derivative leads to the formation of the this compound structure. ekb.eg Depending on the reaction conditions and the specific diamine used, a mixture of syn- and anti-isomers can be produced, which can be challenging to separate. ekb.egresearchgate.net The general reaction scheme involves the nucleophilic attack of the amino groups on the anhydride (B1165640) carbonyls, followed by cyclization and dehydration to form the stable imidazole rings. The use of catalysts like zinc acetate (B1210297) can facilitate the reaction. rsc.org
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) | 1,2-diaminobenzene | Propanoic acid, reflux | This compound (PTCBI) | Not specified | acs.org |
| N-alkyl-3,4:9,10-perylenetetracarboxylic acid monoanhydride monoimide | o-phenylenediamine | Not specified | N-alkyl-benzimidazole derivative of perylene | Good yield | clockss.org |
| Perylene dianhydride | Amino acids (e.g., phenylalanine) | Imidazole, 95 °C, 2h | Perylene bisimide | 91% | rsc.org |
"Green" Solvent-Free Synthetic Processes
In response to environmental concerns, "green" synthetic methods have been developed to minimize or eliminate the use of hazardous solvents. bgsu.edu One notable approach is a solid-state condensation process. This method involves heating the solid reactants, such as a carboxylic acid anhydride and an arylene diamine, in the presence of a catalyst like zinc acetate. bgsu.edu The products can then be purified directly via train sublimation, avoiding solvent-based workups and chromatography. bgsu.edu This solvent-free method can provide yields that are comparable or superior to traditional solution-based procedures while being easier to perform and generating less waste. bgsu.edu
Another green approach is the use of imidazole as a recyclable, green solvent. rsc.orgresearchgate.net Reactions performed in molten imidazole can proceed efficiently at lower temperatures than in other high-boiling solvents. rsc.org Additionally, hydrothermal synthesis, which uses only water as the solvent, has been shown to be a quantitative and highly efficient method for producing certain perylene bisimides without the need for organic solvents or catalysts. rsc.org
| Reactant 1 | Reactant 2 | Conditions | Key Feature | Yield | Reference |
| Perylene tetracarboxylic acid dianhydride | Arylene diamines | Solid state, heat, catalytic zinc acetate | Solvent-free synthesis and purification by sublimation | Superior or comparable to solution methods | bgsu.edu |
| Perylenetetracarboxylic dianhydride | α-amino acids | Molten imidazole, 95-110 °C | Imidazole as a green solvent | 73-98% | rsc.orgresearchgate.net |
| Perylene bisanhydride | Monoamines | Water, heat | Hydrothermal condensation, no organic solvents/catalysts | Quantitative | rsc.org |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of this compound and related perylene derivatives. researchgate.netjocpr.com This technique significantly reduces reaction times compared to conventional heating methods, often from hours to minutes. researchgate.net The reactions are typically carried out in a solvent like N,N-dimethylformamide (DMF) under controlled temperature and pressure conditions in a microwave reactor. researchgate.netresearchgate.net
Microwave irradiation has been successfully applied to the condensation of PTCDA with various amines, including aliphatic, aromatic, and amino acid-based substrates, to produce perylene bisimides in high yields. researchgate.net The method is also effective for synthesizing more complex structures, such as unsymmetrical perylene diester imides, which are valuable intermediates for functional materials. researchgate.netnih.gov The efficiency and speed of microwave-assisted protocols make them highly attractive for creating libraries of functionalized perylene compounds for research and development. scispace.com
| Reactants | Conditions | Product Type | Time | Yield | Reference |
| Perylene tetraesters (PTE) + Amine | Microwave irradiation | Unsymmetrical perylene diester monoimide (PEI) | Not specified | High yielding | researchgate.netnih.gov |
| Perylenetetracarboxylic dianhydride (PTCDA) + Amines | DMF, Microwave, Tmax = 200 °C | Symmetrical Perylene Bisimides (PBIs) | 10-50 min | High | researchgate.net |
| Perylene derivative + Imidazole, Zn(OAc)2 | Microwave, 35 W, 35 min, 165 °C | Perylene bisbenzimidazole | 35 min | 53-58% | researchgate.net |
Regioselective Functionalization Strategies
To fine-tune the properties of this compound, functional groups are strategically introduced at either the imide positions or the aromatic perylene core, known as the bay positions.
Imide-Position Functionalization
Functionalization at the imide nitrogen atoms is a common and straightforward strategy to modify the solubility and processing characteristics of perylene-based molecules without significantly altering their core electronic properties. metu.edu.trresearchgate.net By condensing PTCDA or its derivatives with substituted o-phenylenediamines, various alkyl or aryl groups can be introduced. clockss.org
The choice of substituents at the imide position can influence the molecule's aggregation behavior and solubility in organic solvents. researchgate.net For instance, attaching long or branched alkyl chains can enhance solubility. clockss.org This type of functionalization provides a powerful handle for tailoring the material for applications in solution-processed organic electronics. An asymmetrical derivative, MBI-PDI2, was synthesized by installing a single benzimidazole group at an imide position. dntb.gov.ua
Bay-Position Functionalization (e.g., 1,6,7,12-positions)
Functionalization at the bay area (the 1,6,7, and 12 positions) of the perylene core has a profound impact on the optical and electronic properties of the molecule. researchgate.net Introducing substituents in these positions can induce significant steric hindrance, causing the planar perylene core to twist. researchgate.net This twisting can reduce intermolecular π-π stacking, which in turn enhances solubility and can lead to high fluorescence quantum yields in the solid state. researchgate.net
A variety of substituents, including halogens, phenoxy groups, and trifluoromethyl groups, have been introduced at the bay positions. researchgate.netnih.govtudelft.nl These modifications allow for the precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net For example, introducing electron-donating groups generally destabilizes the HOMO, while electron-withdrawing groups stabilize the LUMO. researchgate.net This control is crucial for designing materials for specific roles in electronic devices like organic solar cells and field-effect transistors. dntb.gov.ua A strategy for creating regioisomerically pure bis(trifluoromethyl)-substituted PTCBI involved the synthesis of a highly soluble 1,7-dibromo-3,4,9,10-tetra(n-butoxy-carbonyl)-perylene intermediate to facilitate the trifluoromethylation step. acs.org
| Functionalization Strategy | Target Positions | Typical Substituents | Effect on Properties | Reference |
| Bay-position substitution | 1,6,7,12 | Aryloxy, Aryl groups | Twists the perylene core, increases solubility, high fluorescence quantum yields | researchgate.net |
| Bay-position substitution | 1,7- or 1,6- | Trifluoromethyl (-CF3) groups | Creates soluble, n-type semiconductors with distinct optical properties for each regioisomer | acs.orgnih.gov |
| Sequential Bay Functionalization | 7- and 12- then 1- and 6- | Phenoxy groups, then other substituents | Allows synthesis of PBIs with up to five different substituents, providing precise control over the functionalization pattern | tudelft.nl |
| Bay-position substitution | 1,6,7,12 | Electron-donating or -withdrawing groups | Modulates HOMO/LUMO energy levels, tuning electronic properties | researchgate.net |
Ortho-Position Functionalization (e.g., C2, C5, C8, C11)
Functionalization at the ortho-positions (C2, C5, C8, and C11) of the perylene core has been a more recent development in perylene chemistry, opening new avenues for research. rsc.org For the closely related perylene bisimides (PBIs), ruthenium-catalyzed C–H bond activation has proven to be an efficient method for the arylation or alkylation at these specific sites. ekb.eg Introducing alkyl groups at the 2, 5, 8, and 11-positions can significantly enhance solubility in common organic solvents and improve solid-state fluorescence without causing substantial distortion to the aromatic perylene core. ekb.eg Both electron-donating and electron-withdrawing aryl groups can be incorporated into the PBI structure with reasonable yields using this methodology. ekb.eg Another approach involves a catalyst-free Stille-type coupling reaction, which has been used to directly functionalize the 2,5,8,11-positions of bay-annulated perylene diimides with aryl substituents. nih.gov These strategies, while often documented for PBIs, are applicable to the this compound system due to the shared perylene core structure.
Incorporation of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of this compound and its derivatives can be precisely controlled by substituting the perylene core with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). researchgate.net A wide array of functional groups has been successfully attached to the perylene core, leading to materials with tailored energy levels and optical properties. nih.gov
Electron-donating groups, such as amino, alkylamino, alkoxy, piperidinyl, and pyrrolidinyl, generally increase the energy of the Highest Occupied Molecular Orbital (HOMO). nih.govmdpi.com Conversely, electron-withdrawing groups like nitro, cyano, perfluoroalkyl, and boryl tend to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com For instance, amino groups are strong EDGs that increase both HOMO and LUMO energy levels, while the nitro group, a strong EWG, decreases them. nih.gov The strategic placement of these groups, particularly at the bay region, is a crucial factor in modulating the electronic characteristics of the final compound. researchgate.net
Table 1: Examples of Functional Groups and Their Electronic Effects on the Perylene Core
| Group Type | Examples | Effect on Energy Levels |
|---|---|---|
| Electron-Donating | Amino (-NH2), Alkylamino (-NHR), Alkoxy (-OR), Piperidinyl, Pyrrolidinyl | Increases HOMO energy level |
| Electron-Withdrawing | Nitro (-NO2), Cyano (-CN), Perfluoroalkyl (-CF3), Boryl (-BR2) | Decreases LUMO energy level |
Synthesis of Asymmetric this compound Derivatives
The creation of asymmetric this compound derivatives, where the two benzimidazole units or other substituents are different, requires controlled, multi-step synthetic strategies. One-pot reactions using two different amines typically fail, yielding primarily mixtures of symmetric products due to the similar reactivity of the amines. ekb.eg
A common and effective approach for synthesizing asymmetric derivatives begins with a symmetric starting material. ekb.egmetu.edu.tr This process involves the following general steps:
Synthesis of a Symmetrical Derivative : A symmetric this compound or a related symmetric perylene bisimide (PBI) is first synthesized.
Selective Hydrolysis : The symmetric compound undergoes partial or selective hydrolysis to produce a mono-functionalized intermediate, such as a perylene mono-imide-mono-anhydride. ekb.egmetu.edu.tr
Second Functionalization : This intermediate is then reacted with a different amine or nucleophile to introduce the second, distinct functional group, yielding the desired asymmetric molecule. metu.edu.tr
Another strategy involves the monoreduction of a symmetrically disubstituted compound, such as converting a dinitro-substituted perylene derivative into an asymmetric amino-nitro product. mdpi.com These methods provide access to highly soluble and functionally complex asymmetric perylene compounds. metu.edu.tremu.edu.tr
Isomeric Control and Separation Techniques
The synthesis of this compound often results in mixtures of isomers, including cis/trans isomers and regioisomers. Controlling the formation of these isomers and their subsequent separation is essential for obtaining materials with well-defined properties.
Synthesis and Characterization of cis and trans Isomers
The condensation reaction of perylenetetracarboxylic dianhydride with 1,2-phenylenediamine typically produces a mixture containing both cis and trans isomers of benzimidazo[2,1-a]benzimidazo[1',2'-b]anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-10,21-dione, also known as benzimidazo perylene (BIP). imaging.org These isomers differ in the relative orientation of the benzimidazole moieties.
The two isomers can be characterized by their distinct properties. The black color of BIP is attributed to two significant absorption bands in the visible spectrum, a feature present in both isomers. imaging.orgresearchgate.net However, spectroscopic analysis reveals subtle differences; the absorption maximum of the cis isomer is found at a slightly longer wavelength compared to the trans isomer. imaging.org Solubility also differs, with the trans form being less soluble in dimethyl sulfoxide (B87167) (DMSO) than the cis form. imaging.org The definitive structures of the cis and trans conformations have been confirmed through single-crystal X-ray analysis. imaging.org
Table 2: Comparison of cis and trans Isomers of this compound
| Property | cis Isomer | trans Isomer |
|---|---|---|
| Conformation | Benzimidazole units on the same side | Benzimidazole units on opposite sides |
| Solubility (in DMSO) | More soluble | Less soluble |
| Absorption Maximum | Slightly longer wavelength | Slightly shorter wavelength |
Regioisomerically Pure Synthesis of Substituted Derivatives (e.g., bis(trifluoromethyl)-substituted 3,4,9,10-perylene tetracarboxylic bis(benzimidazole))
Achieving regioisomeric purity in substituted this compound derivatives is a significant synthetic challenge. Reactions involving substituted precursors often yield a mixture of products, such as the 1,6- and 1,7-regioisomers, which can be difficult to separate. researchgate.netresearchgate.net
However, novel strategies have been developed for the synthesis of regioisomerically pure compounds. A notable example is the efficient introduction of two trifluoromethyl groups onto 3,4,9,10-perylene tetracarboxylic bis(benzimidazole) (PTCBI). nih.govresearchgate.net This method successfully yielded three distinct, pure regioisomers of bis(trifluoromethyl)-substituted PTCBI, each possessing different optical properties. nih.gov The development of such targeted synthetic routes is crucial, as the presence of isomeric impurities can significantly impact the material's electronic and photophysical properties. researchgate.netmetu.edu.tr
Chromatographic and Crystallization Methods for Isomer Separation
Given that syntheses often produce isomeric mixtures, effective separation techniques are paramount. Both chromatography and crystallization are widely employed to isolate pure isomers of this compound and its derivatives. researchgate.netresearchgate.net
Chromatography : Column chromatography is a standard method for isomer separation. The cis and trans isomers of benzimidazo perylene have been successfully separated using a mixed solvent system of trifluoroacetic acid and toluene (B28343) as the mobile phase. imaging.org For separating regioisomers of related perylene bisimides, high-performance liquid chromatography (HPLC) has proven effective. mdpi.com Adsorption-based chromatographic processes are well-suited for separating isomers with different polarities. google.com
Crystallization : Fractional or repeated crystallization is a powerful technique for purification, particularly when isomers exhibit different solubilities. This method has been used to obtain regioisomerically pure 1,7-dibromoperylene bisimides from mixtures containing the 1,6-regioisomer. researchgate.netresearchgate.net The choice of solvent is critical, and separation can also be achieved based on differential solubility in various solvent systems. researchgate.net Single crystals for X-ray analysis are often grown from the vapor phase via sublimation after initial purification. imaging.org
Electronic Structure and Photophysical Mechanisms of Bis Benzimidazo Perylene
Electronic Structure Elucidation
The electronic characteristics of bis(benzimidazo)perylene (BIP) are fundamental to its application in various optoelectronic devices. Understanding its frontier molecular orbitals, charge transfer phenomena, and the potential for band gap modulation provides a comprehensive picture of its behavior at a molecular level.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of conjugated molecules like this compound. Theoretical calculations, often employing density functional theory (DFT), are used to visualize and quantify the energy levels of these orbitals.
For perylene (B46583) derivatives, the HOMO is typically delocalized across the perylene core and can be influenced by electron-donating substituents. mdpi.com Conversely, the LUMO is generally extended from the central perylene core to the imide or imidazole (B134444) groups. mdpi.com In this compound, the extension of the frontier orbitals over the benzimidazole (B57391) groups results in a redshift of the HOMO-LUMO transition compared to perylene diimides. idsia.ch
The energy levels of HOMO and LUMO can be experimentally estimated using electrochemical methods like cyclic voltammetry and correlated with optical absorption data. mdpi.commdpi.com For instance, the introduction of electron-donating groups tends to increase both the HOMO and LUMO energy levels, while electron-withdrawing groups have the opposite effect. mdpi.commdpi.com
Table 1: Calculated and Experimental HOMO/LUMO Energy Levels for select Perylene Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 1,7-bis(N,N-dihexylamino)perylene bisimide | CV | -5.14 | -3.49 | 1.65 |
| 1,7-bis(N,N-didodecylamino)perylene bisimide | CV | -5.15 | -3.50 | 1.65 |
| 1,7-bis(N,N-dioctadecylamino)perylene bisimide | CV | -5.16 | -3.51 | 1.65 |
| BI-PDI | CV | -5.92 | -3.82 | 2.10 |
Data sourced from multiple studies and compiled for comparative analysis. mdpi.comnih.gov
Charge Transfer Phenomena within the Molecular System
Charge transfer (CT) is a critical process in the photo-excited state of donor-acceptor systems based on perylene derivatives. nih.gov In many perylene bisimide derivatives, the introduction of electron-donating groups at the bay positions can lead to a charge transfer absorption band. mdpi.com This phenomenon is often observed as a broad absorption band covering a large portion of the visible spectrum. mdpi.com
Upon photoexcitation, facile charge transfer can occur from the electron-donating moieties to the electron-accepting perylene core. nih.gov The efficiency and dynamics of this charge separation can be influenced by the nature and position of the donor groups, as well as the surrounding solvent polarity. nih.govacs.org In some cases, intermolecular interactions, particularly the stacking of molecules in the solid state, can lead to the formation of charge transfer states between neighboring molecules. idsia.chresearchgate.net This can result in the appearance of new, longer-wavelength absorption bands. researchgate.net
Theoretical calculations can complement experimental findings by providing insights into the nature of the electronic transitions and the extent of charge transfer. researchgate.net
Electronic Band Gap Modulation through Structural Engineering
The electronic band gap of this compound and related compounds can be systematically tuned through chemical modifications. This structural engineering is a powerful tool for tailoring the material's properties for specific applications.
One effective strategy is the substitution at the "bay" positions of the perylene core. researchgate.net Attaching electron-donating groups, such as amino or phenoxy groups, or electron-withdrawing groups, like cyano or nitro groups, can significantly alter the HOMO and LUMO energy levels and, consequently, the band gap. mdpi.comresearchgate.net For example, strong electron-donating groups generally lead to a smaller band gap. mdpi.com
Enlarging the π-conjugated system of the perylene core itself is another method to reduce the band gap. idsia.ch The fusion of aromatic rings, such as in the formation of this compound from perylenetetracarboxylic dianhydride and 1,2-phenylenediamine, extends the conjugation and shifts the absorption to longer wavelengths. idsia.chimaging.org The resulting band gap energies can be experimentally determined from optical absorption spectra and supported by theoretical calculations. mdpi.comox.ac.uk
Photophysical Processes
The interaction of this compound with light initiates a series of photophysical processes, including absorption and fluorescence, which are key to its functionality in optical and electronic applications.
Steady-State and Time-Resolved Absorption Spectroscopy
The absorption spectra of this compound in solution typically display a characteristic vibronic structure. acs.org This structure arises from the π-π* electronic transition of the perylene chromophore, with a distinct 0-0 transition band at the longest wavelength, followed by vibronic progressions at higher energies. imaging.orgacs.org For example, a solution of this compound (AzoPTCD) shows a 0-0 band around 610 nm, with subsequent vibronic bands at 563 nm and 524 nm. acs.org
In the solid state, such as in thin films, the absorption spectra can be significantly different due to intermolecular interactions. acs.org The formation of molecular aggregates, often described as H-aggregates (face-to-face stacking) or J-aggregates (head-to-tail stacking), can lead to a splitting of the absorption bands, with blue-shifted (H-aggregates) or red-shifted (J-aggregates) components. acs.org In some cases, both H- and J-type interactions can be present. acs.org
Time-resolved absorption spectroscopy provides insights into the dynamics of the excited states, including the rates of processes like charge transfer and intersystem crossing. nih.gov
Fluorescence Quenching Mechanisms
The inherent fluorescence of the perylene core can be significantly diminished, or "quenched," through various mechanisms. nih.gov One prominent mechanism is photoinduced electron transfer (PET). nih.gov In donor-acceptor systems, where an electron-donating group is attached to the perylene moiety, the fluorescence can be quenched due to the transfer of an electron from the donor to the photo-excited perylene acceptor. nih.gov
Another common cause of fluorescence quenching is the formation of non-fluorescent aggregates through π-π stacking between perylene cores, especially at higher concentrations. mdpi.com This is a form of self-quenching. The quenching efficiency can also be influenced by the presence of external molecules or nanoparticles, a process known as collisional or dynamic quenching. researchgate.netmetu.edu.tr
The Stern-Volmer equation is often used to analyze fluorescence quenching data and determine the nature of the quenching mechanism (static or dynamic). researchgate.net Static quenching involves the formation of a non-fluorescent ground-state complex, while dynamic quenching results from collisions between the fluorophore in its excited state and the quencher. metu.edu.tr In some systems, a combination of both static and dynamic quenching can occur. rsc.org
Photoinduced Electron Transfer Dynamics
Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a photoexcited donor molecule to an acceptor molecule. This process is central to applications such as solar energy conversion and photocatalysis. conicet.gov.ar In perylene derivatives, the highly conjugated π-system of the perylene core acts as an excellent electron acceptor upon photoexcitation.
The dynamics of PET in systems containing perylene derivatives are heavily influenced by the nature and position of substituent groups, as well as the surrounding solvent environment. acs.orgnih.gov For instance, in donor-acceptor dyad systems, where an electron-donating moiety is covalently linked to a perylene derivative, ultrafast PET can occur. The efficiency and rate of this charge separation are dictated by factors including the driving force (free energy change, ΔGCS), the electronic coupling between the donor and acceptor, and solvent polarity. nih.govscispace.com Studies on various perylene diimide (PDI) derivatives show that effective and solvent-dependent PET occurs when the Highest Occupied Molecular Orbital (HOMO) is localized on the donor group and the Lowest Unoccupied Molecular Orbital (LUMO) is on the PDI core. acs.orgnih.gov
In the context of this compound, the fusion of benzimidazole units to the perylene core extends the π-conjugation, which in turn influences its electronic energy levels and redox properties. This modification is crucial for PET processes, as it helps tune the absorption spectrum and the energy landscape for charge transfer. imaging.org The PET process in these molecules often competes with other excited-state relaxation pathways, such as fluorescence and excimer formation. scispace.com The dynamics of electron transfer from an excited perylene derivative to a semiconductor like TiO2 have been shown to depend significantly on the substituents at the bay positions of the perylene core, which alter the driving force for the reaction. conicet.gov.ar The interplay between electronic coupling and solvation is also critical; in some cases, specific orientations between reactants, promoted by dipole-dipole interactions, can lead to faster PET dynamics. unige.ch
Two-Photon Absorption Cross-Section Investigation
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. Materials with high 2PA cross-sections (σ₂) are valuable for applications in photonics, 3D microfabrication, and biological imaging. researchgate.net
This compound, also referred to in literature as AzoPTCD, is part of a family of perylene tetracarboxylic derivatives (PTCDs) that exhibit exceptionally high two-photon absorption. researchgate.net Investigations using the Z-scan technique with femtosecond laser pulses have quantified the large 2PA cross-sections of these compounds. researchgate.net The value of the 2PA cross-section for a perylene derivative was found to be approximately three times higher than that of the parent perylene molecule, a fact attributed to the longer molecular conjugation length. researchgate.net
Frontier molecular orbital calculations and spectral analysis using a sum-over-states (SOS) model reveal that the nonlinear optical properties of PTCDs, including this compound, are predominantly governed by the central perylene chromophore. researchgate.net The lateral side groups, such as the fused benzimidazole rings, have a minimal direct effect on the magnitude of the 2PA cross-section, but they do influence solubility and intermolecular organization. researchgate.net The primary differences in 2PA cross-sections among various perylene derivatives are mainly attributed to variations in nonlinearity resonance enhancement. researchgate.net
| Compound Name | Abbreviation | Key Finding | Measurement Technique |
|---|---|---|---|
| This compound | AzoPTCD | Exhibits extremely high two-photon absorption. researchgate.net | Z-scan |
| Bis(n-butylimido)perylene | BuPTCD | Presents a large 2PA cross-section. researchgate.net | Z-scan |
| Bis(benzimidazo)thioperylene | Monothio BZP | Shows high two-photon absorption, suitable for photonics. researchgate.net | Z-scan |
| n-pentylimido-benzimidazoperylene | PAzoPTCD | Studied for its large 2PA cross-section. researchgate.net | Z-scan |
Excitonic Interactions and Aggregation-Induced Phenomena
In the solid state, such as in thin films or crystals, the photophysical properties of this compound are significantly altered by intermolecular forces. When molecules are in close proximity, their transition dipoles can interact, leading to a phenomenon known as excitonic coupling. This coupling causes the excited state of the monomer to split into a series of excitonic states in the aggregate, resulting in noticeable changes in the absorption spectrum. imaging.orgresearchgate.net
For this compound (BIP), these excitonic interactions are responsible for its characteristic black color. imaging.orgresearchgate.net The absorption spectrum of solid BIP features two main bands in the visible region. One band, at shorter wavelengths, is attributed to the absorption of individual molecules, similar to its spectrum in solution. imaging.orgresearchgate.net A second, longer-wavelength band appears specifically as a result of strong excitonic interactions between molecules, particularly those arranged in a stacked fashion. imaging.orgresearchgate.net This additional absorption band, created by the aggregation, helps the material absorb light across the entire visible spectrum, a necessary feature for a black pigment. imaging.org
The specific arrangement of molecules in an aggregate determines the nature of the spectral shift. According to Kasha's exciton (B1674681) theory, a "head-to-tail" alignment of transition dipoles leads to J-aggregates and a red-shift in absorption, while a "side-by-side" or "card pack" arrangement results in H-aggregates and a blue-shift. scielo.br In thin films of this compound, evidence of both H- and J-aggregates has been observed, leading to a characteristic splitting of the absorption bands. scielo.br The formation of these aggregates and the resulting exciton coupling are crucial for the material's application in optoelectronic devices, as they influence properties like exciton diffusion length. researchgate.net
Computational and Theoretical Investigations of Bis Benzimidazo Perylene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the properties of perylene-based molecules. DFT calculations balance computational cost and accuracy, making them suitable for studying large π-conjugated systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently used in these studies, often paired with basis sets like 6-31G* or 6-311G(d,p), to inspect structural, spectroscopic, and chemical reactivity aspects. bhu.ac.innih.govlu.se
Once the geometry is optimized, the vibrational frequencies and their corresponding normal modes can be calculated. These theoretical vibrational spectra are essential for interpreting and assigning experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.gov For benzimidazole (B57391), theoretical calculations have shown a one-to-one correspondence with experimental fundamentals, allowing for reliable assignment of vibrational modes, including the effects of hydrogen bonding. scispace.com Ultrafast vibrational spectroscopy can also be used to probe how these vibrational modes are affected by intermolecular interactions in thin films. rsc.org
Table 1: Examples of Calculated Geometrical Parameters for Related Perylene (B46583) and Benzothiazole Derivatives using DFT
| Parameter | Molecule Sub-Type | Method/Basis Set | Calculated Value |
| Core Twist Angle | 1,6-diaminoperylene bisimide | DFT (B3LYP/6-31G) | ~20.0° |
| Core Twist Angle | 1,7-diaminoperylene bisimide | DFT (B3LYP/6-31G) | ~19.3° |
| C=N Bond Length | 2-(2-pyridyl)-1,3-benzothiazole | DFT/6-311++G(d,p) | 1.341 Å |
| C-C Bond Length | 2-vinyl-1,3-benzothiazole | DFT/6-311++G(d,p) | 1.457 Å |
This table presents illustrative data from related molecules to demonstrate the type of information obtained from DFT geometry optimization. Data sourced from references researchgate.netnbu.edu.sa.
The electronic properties of Bis(benzimidazo)perylene are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide accurate predictions of the energy levels of these orbitals. The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's electronic transitions, chemical reactivity, and kinetic stability. scirp.orgnih.gov
For various perylene bisimide derivatives, DFT studies have shown that substitutions on the perylene core can systematically alter the HOMO and LUMO energy levels. asianpubs.org This tuning of the electronic structure is fundamental to designing materials for specific applications in organic electronics. The distribution of these orbitals across the molecular framework reveals the regions involved in electron donation (HOMO) and acceptance (LUMO). researchgate.net
Table 2: Calculated Electronic Properties for Perylene Bisimide Derivatives using DFT
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1,6-diaminoperylene bisimide | -5.43 | -3.03 | 2.40 |
| 1,7-diaminoperylene bisimide | -5.43 | -3.03 | 2.40 |
| Quinoline (for comparison) | -6.646 | -1.816 | 4.83 |
This table includes representative data for related perylene derivatives to illustrate typical values obtained from DFT calculations. Data sourced from references researchgate.netscirp.org.
DFT calculations can predict the UV-visible absorption spectra of molecules. By calculating the energy difference between the ground state and various excited states, it is possible to determine the wavelengths of maximum absorption (λ_max). The theoretical absorption spectra of π-conjugated molecules, including perylene derivatives, have been shown to be in excellent agreement with experimental data. asianpubs.org Changes in the HOMO-LUMO gap calculated by DFT often match the red or blue shifts observed in the experimental UV-visible absorption spectra when the molecular structure is modified. asianpubs.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To specifically investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. TD-DFT calculations can determine the energies and characteristics of these states, which is crucial for understanding the photophysical behavior of this compound, including its absorption and fluorescence properties. nih.govbeilstein-journals.org
TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption maxima in the UV-visible spectrum. For example, TD-DFT calculations on perylene bisimide derivatives have accurately predicted the S₀ → S₁ transition wavelengths, closely matching experimental results. researchgate.net Furthermore, TD-DFT can elucidate the nature of these electronic transitions, such as whether they are localized on a part of the molecule or involve charge-transfer character. nih.gov In studies of a bis-benzimidazole derivative, TD-DFT was employed to calculate the energy gap and oscillator strength of the S₁ → S₀ transition to explain dynamic shifts observed in fluorescence spectra. nih.gov
Molecular Dynamics Simulations for Self-Assembly Prediction
While DFT and TD-DFT are powerful for single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the collective behavior of many molecules. MD simulations can predict how this compound molecules interact and organize into larger supramolecular structures. This is particularly important for perylene derivatives, which are known to self-assemble into well-ordered aggregates like π-stacks and columns through π-π and hydrogen bonding interactions. researchgate.net
MD simulations have been used to characterize the thermodynamics of the dimerization of perylene bisimide derivatives in solution. researchgate.net These simulations can determine the free energy of aggregation and identify the key molecular driving forces, such as van der Waals and electrostatic interactions, that govern the self-assembly process. researchgate.netnih.gov By simulating the system over time, MD can provide insights into the dynamics and kinetics of how ordered structures, such as dimers and trimers, are formed. nih.gov This predictive capability is essential for designing molecules that self-assemble into functional nanostructures for electronic and photonic applications.
Supramolecular Chemistry and Advanced Self Assembly of Bis Benzimidazo Perylene
Principles of Supramolecular Aggregation
The spontaneous organization of molecules into larger, ordered structures is governed by a delicate balance of non-covalent interactions. For polycyclic aromatic compounds like Bis(benzimidazo)perylene, the primary driving forces behind supramolecular aggregation include hydrogen bonding, π-π stacking interactions between the aromatic cores, and the influence of any peripheral chemical groups attached to the main structure. The interplay of these forces dictates the final morphology and properties of the resulting supramolecular assembly.
Hydrogen-Bond Directed Self-Assembly
Hydrogen bonds are highly directional, non-covalent interactions that play a pivotal role in guiding the precise arrangement of molecules in a supramolecular assembly. In the context of perylene-based systems, the introduction of functional groups capable of hydrogen bonding, such as amides or imides, has been a key strategy for controlling their aggregation pathways. For instance, in many perylene (B46583) bisimides (PBIs), hydrogen bonding between the imide N-H of one molecule and the carbonyl group of a neighboring molecule can direct the formation of specific, ordered structures. researchgate.netnih.gov This directional interaction is crucial for achieving the slip-stacked arrangements necessary for certain types of electronic coupling. nih.gov
The this compound molecule inherently contains N-H groups within its benzimidazole (B57391) rings, which can act as hydrogen bond donors, and nitrogen atoms that can serve as hydrogen bond acceptors. This functionality suggests that hydrogen bonding is a significant factor in its self-assembly behavior, potentially leading to the formation of well-defined, one-dimensional or two-dimensional networks. However, detailed experimental studies specifically isolating and characterizing the role of hydrogen-bond directed self-assembly in this compound are not extensively documented in the current scientific literature.
Influence of Peripheral Substituents on Self-Assembly
The chemical groups attached to the periphery of the perylene core can have a profound impact on the self-assembly process. These substituents can be strategically chosen to control the molecule's solubility, introduce steric hindrance that guides the packing arrangement, and modulate the electronic properties of the final assembly. Research on perylene bisimides has shown that the nature of the side chains can dictate the morphology of the resulting nanostructures. For example, linear alkyl chains tend to promote the formation of H-type aggregates, while bulkier, branched alkyl chains can favor the formation of J-type aggregates. researchgate.net
Furthermore, bulky substituents in the "bay area" (the 1, 6, 7, and 12 positions) of the perylene core can induce a twist in the aromatic plane. researchgate.net This distortion weakens the π-π stacking interactions, which can improve solubility and alter the photophysical properties of the aggregates. mdpi.com For this compound, the benzimidazole units themselves act as significant peripheral substituents. While systematic studies on how additional functionalization of these units or the perylene core affects the self-assembly of this compound are limited, the principles established for PBIs suggest that such modifications would provide a powerful tool for tuning its supramolecular behavior.
Formation of Ordered Supramolecular Architectures
Under specific conditions, the interplay of non-covalent forces can lead to the formation of highly ordered supramolecular architectures with unique and often enhanced optical and electronic properties compared to the individual molecules. Two of the most significant types of ordered assemblies for dye molecules are J- and H-aggregates.
J-Aggregates and H-Aggregates
The arrangement of molecules within a π-stacked aggregate determines its excitonic coupling and, consequently, its spectroscopic properties. Two primary forms of aggregates, based on the Kasha exciton (B1674681) model, are J- and H-aggregates.
H-aggregates are characterized by a face-to-face (or cofacial) stacking of the chromophores. This arrangement leads to a blue-shift (hypsochromic shift) in the absorption spectrum compared to the monomer and often results in fluorescence quenching. rsc.orgnih.gov
J-aggregates involve a slipped, head-to-tail arrangement of the chromophores. This leads to a characteristic red-shift (bathochromic shift) in the absorption spectrum, often with a narrow absorption band and strong, resonant fluorescence. nih.govnih.gov
The controlled formation of J- and H-aggregates has been extensively demonstrated for perylene bisimides through the strategic use of peripheral substituents and hydrogen bonding. nih.govresearchgate.netnih.gov For example, specific PBI derivatives have been designed to form fluorescent J-aggregates in solution, while others form non-fluorescent H-aggregates. nih.gov The transition between these two states can sometimes be triggered by external stimuli like temperature or solvent changes. nih.gov
While the formation of J- and H-aggregates is a well-known phenomenon in perylene-based systems, specific and detailed reports on the controlled formation and distinct spectroscopic characterization of J- and H-aggregates of this compound are not prominent in the reviewed scientific literature. The structural features of this compound are conducive to these types of packing, but further research is needed to explore and confirm their existence and properties.
| PBI Derivative Example | Aggregate Type | Absorption λmax (Monomer) | Absorption λmax (Aggregate) | Spectroscopic Shift | Reference(s) |
| Amide-substituted PBI | H-aggregate | ~525 nm | ~488 nm | Blue-shift | researchgate.net |
| Amide-substituted PBI | J-aggregate | ~525 nm | ~570 nm | Red-shift | researchgate.net |
| Methoxy-substituted PBI | J-aggregate | ~580 nm | ~645 nm | Red-shift | nih.gov |
This table provides illustrative examples from the perylene bisimide (PBI) literature to demonstrate the typical spectroscopic shifts observed for H- and J-aggregates.
Supramolecular Polymerization and Fibrous Assemblies
Supramolecular polymerization is a process in which monomeric units self-assemble into long, polymer-like chains through reversible, non-covalent interactions. For molecules like this compound, a combination of π-π stacking and hydrogen bonding can drive a one-dimensional growth process, leading to the formation of long, fibrous assemblies such as nanofibers or nanoribbons.
In the realm of perylene bisimides, this process has been studied in detail, revealing mechanisms such as cooperative nucleation-growth, where an initial slow nucleation step is followed by rapid elongation of the fibers. rsc.org Furthermore, the concept of "living supramolecular polymerization" has been demonstrated, allowing for the controlled growth of these fibrous structures. nih.gov These fibrous assemblies are of great interest for applications in organic electronics and sensing.
Given the strong propensity for π-π stacking and the presence of hydrogen-bonding motifs, it is highly probable that this compound and its derivatives can undergo supramolecular polymerization to form fibrous assemblies. However, specific and detailed investigations into the mechanisms, kinetics, and morphology of supramolecular polymerization for the this compound system have yet to be extensively reported. This remains a promising avenue for future research to create novel, functional nanomaterials.
Columnar Liquid Crystalline Phases
This compound derivatives have demonstrated a strong propensity for self-organization into highly ordered supramolecular structures, most notably columnar liquid crystalline phases. This behavior is primarily driven by π-π stacking interactions between the large, aromatic cores of the molecules. The specific nature of the substituents attached to the perylene core plays a crucial role in modulating the thermotropic properties and the stability of these mesophases.
For instance, asymmetrically substituted perylene diester benzimidazoles (PDBIs) have been shown to self-organize into liquid crystalline columnar hexagonal (Colh) phases. nih.govresearchgate.net The introduction of linear or branched aliphatic chains at the ester moiety and alkyl or alkoxy substituents at the benzimidazole unit provides the necessary flexibility to induce these mesophases. nih.gov The thermal behavior of these compounds, investigated through techniques such as differential scanning calorimetry (DSC), polarization optical microscopy (POM), and X-ray diffraction (XRD), confirms the formation of these columnar structures. nih.govresearchgate.net Remarkably, certain PDBI derivatives exhibit a columnar hexagonal phase even at room temperature, highlighting the stability of these self-assembled architectures. nih.govresearchgate.net In addition to the Colh phase, the formation of a room temperature columnar plastic phase (Colhp) and lamellar ordering has also been observed in some derivatives. nih.gov
The formation of these columnar phases is significant for potential applications in organic electronics, as the stacked aromatic cores create pathways for charge transport along the columnar axis. The ability to control the self-assembly into such well-defined structures is a key step toward designing functional organic semiconductor materials. nih.gov
Table 1: Liquid Crystalline Phases of Perylene Diester Benzimidazole (PDBI) Derivatives
| Derivative | Observed Phases | Temperature Range |
| PDBI-1 | Lamellar, Columnar Hexagonal (Colh) | Room Temperature (Lamellar), Higher Temperatures (Colh) |
| PDBI-2 | Columnar Plastic (Colhp), Columnar Hexagonal (Colh) | Room Temperature (Colhp), Higher Temperatures (Colh) |
| PDBI-3 | Columnar Hexagonal (Colh) | Room Temperature and Higher |
Data synthesized from multiple sources indicating general behaviors observed in PDBI derivatives. nih.govresearchgate.net
Hierarchical Coaggregation with Semiconductor Nanocrystals
The self-assembly properties of this compound and its derivatives can be extended to create hierarchical nanostructures through coaggregation with semiconductor nanocrystals, also known as quantum dots (QDs). This strategy allows for the combination of the unique photophysical properties of both the organic dye and the inorganic nanocrystal within a single, organized assembly. The interactions driving this coaggregation are often a combination of van der Waals forces, π-π stacking, and specific interactions mediated by functional groups on the perylene derivative that can bind to the nanocrystal surface.
Research on structurally similar perylene bisimide (PBI) derivatives has demonstrated the feasibility of this approach. For example, PBI dyes can assist in the arrangement of colloidal quantum dots into supramolecular structures. nih.gov The resulting co-aggregates can range from isolated colloidal QD-PBI complexes to QDs arranged along a sheet-like PBI nanostructure, with the final morphology being controllable by factors such as solvent polarity. nih.gov
Furthermore, the self-assembly of PBI derivatives has been successfully demonstrated on the surface of perovskite nanocrystals (NCs). acs.org The nature of the anchoring group on the PBI molecule dictates the assembly on the NC surface. For instance, a PBI derivative with a single carboxyl group adsorbs onto the NC, leading to fluorescence resonance energy transfer (FRET) from the NC to the monomeric PBI. acs.org In contrast, a derivative with two carboxyl groups can undergo π–π stacking on the NC surface, facilitating FRET from the NC to the assembled PBI aggregates. acs.org This intermolecular hydrogen bonding between the carboxyl groups is a key factor in inducing the efficient self-assembly of the PBI on the nanocrystal surface. acs.org
These hierarchical structures are of significant interest for applications in light-harvesting systems, photocatalysis, and optoelectronic devices, where the close proximity and ordered arrangement of the dye and nanocrystal components can lead to enhanced energy or charge transfer processes.
Characterization of Supramolecular Structures
UV/Vis, Linear Dichroism (LD), and Circular Dichroism (CD) Spectroscopy for Aggregate Analysis
The aggregation and self-assembly of this compound derivatives in solution and in thin films can be effectively studied using a combination of spectroscopic techniques, including UV/Vis absorption, linear dichroism (LD), and circular dichroism (CD) spectroscopy. These methods provide valuable information about the electronic interactions between the chromophores, the orientation of the molecules within an aggregate, and the chirality of the supramolecular structure.
UV/Vis Spectroscopy: The formation of aggregates of perylene-based molecules leads to characteristic changes in their UV/Vis absorption spectra compared to the monomeric species. These changes are a result of excitonic coupling between the transition dipole moments of the closely spaced chromophores. Depending on the relative orientation of the molecules in the aggregate, either a hypsochromic (blue) shift, indicative of H-aggregation (face-to-face stacking), or a bathochromic (red) shift, characteristic of J-aggregation (head-to-tail arrangement), is observed. mdpi.com The broadening of spectral bands and the loss of vibrational fine structure are also common indicators of aggregation. chemrxiv.org Concentration-dependent and temperature-dependent UV/Vis studies can be used to understand the thermodynamics of the self-assembly process and to determine equilibrium constants for aggregation. acs.org
Linear Dichroism (LD) Spectroscopy: LD spectroscopy measures the differential absorption of linearly polarized light by an aligned sample. This technique is particularly useful for determining the orientation of molecules within an ordered assembly, such as a stretched polymer film or a flow-aligned solution of aggregates. acs.orgwikipedia.org By analyzing the LD spectrum, it is possible to deduce the orientation of the electronic transition dipole moments of the perylene chromophores relative to the alignment axis of the supramolecular structure. acs.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for probing chiral supramolecular structures. If the self-assembly of achiral this compound molecules is directed by a chiral template or if chiral substituents are incorporated into the molecule, the resulting aggregates can exhibit a CD signal. This induced CD provides information about the helical arrangement or other chiral packing of the chromophores. acs.org Coaggregation experiments using chiral and achiral derivatives can be analyzed by CD spectroscopy to understand phenomena such as the "sergeants-and-soldiers" principle, where a small amount of a chiral "sergeant" molecule can impose its chirality on a larger assembly of achiral "soldier" molecules. acs.orgwikipedia.org
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Morphological Insight
Scanning probe microscopy techniques, namely Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), are indispensable tools for the direct visualization of the morphology and molecular arrangement of this compound supramolecular structures on surfaces at the nanoscale.
Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical images of a surface by scanning a sharp tip attached to a flexible cantilever across it. rsc.org The forces between the tip and the sample, such as van der Waals forces, cause the cantilever to deflect, and this deflection is measured to create the image. rsc.org A key advantage of AFM is its versatility; it can be used to image a wide variety of materials, including non-conductive organic films, and can operate in different environments, including ambient conditions or in liquid. rsc.orgnih.gov For this compound, AFM has been used to survey the surface morphology of thin solid films fabricated by physical vapor deposition, revealing details about film growth as a function of mass thickness. It is also instrumental in exploring the dimensions of self-assembled aggregates, such as the length and height of nanofibers or other structures formed from solution. acs.orgwikipedia.org
Scanning Tunneling Microscopy (STM): STM operates by measuring the quantum tunneling current between a sharp conductive tip and a conductive or semiconductive sample surface. rsc.orgrsc.org This technique offers exceptionally high resolution, capable of visualizing individual atoms and molecules. STM provides information not only on the topography but also on the local density of electronic states of the surface. rsc.org For the study of this compound and related compounds, STM is used to probe the molecular arrangement within self-assembled monolayers on conductive substrates like highly oriented pyrolytic graphite (HOPG). acs.orgwikipedia.org These studies can reveal how individual molecules pack together to form larger, ordered domains, providing crucial insights into the fundamental processes of self-assembly.
Table 2: Comparison of AFM and STM for Morphological Analysis
| Feature | Atomic Force Microscopy (AFM) | Scanning Tunneling Microscopy (STM) |
| Principle | Measures forces between a tip and the sample surface. rsc.org | Measures tunneling current between a tip and the sample surface. rsc.org |
| Sample Requirement | Can image any surface (conductive or insulating). rsc.org | Requires a conductive or semiconductive sample. rsc.org |
| Resolution | High, but typically lower than STM on flat conductive samples. nih.gov | Extremely high, capable of atomic resolution. |
| Environment | Can operate in air, vacuum, or liquid. nih.gov | Typically requires ultra-high vacuum for best results. nih.gov |
| Information | Provides topographical and mechanical property data. nih.gov | Provides topographical and electronic property data. rsc.org |
Applications in Advanced Organic Electronic and Photonic Devices
Organic Field-Effect Transistors (OFETs)
Bis(benzimidazo)perylene and its derivatives are recognized as a significant class of materials for the active layer in OFETs, primarily due to their ability to transport electrons.
n-Type and Ambipolar Semiconducting Behavior
This compound (PTCBI) is widely classified as an n-type (electron-transporting) organic semiconductor. acs.orgbohrium.comnih.gov This behavior is attributed to its strong electron-accepting nature, which allows for the formation of stable radical anions that facilitate electron transport. sci-hub.se The extended π-system of the perylene (B46583) core, combined with the benzimidazole (B57391) moieties, creates efficient pathways for charge carriers.
While the parent PTCBI compound is noted for its n-type characteristics, research into substituted derivatives has revealed the potential for ambipolar behavior, meaning the material can transport both electrons and holes. For instance, a series of highly soluble anti-perylene bis(benzimidazole)s bearing branched flexible chains has been reported to exhibit balanced ambipolar charge carrier mobility. researchgate.net This indicates that the fundamental PTCBI structure is versatile and that its charge-transporting properties can be tuned from purely n-type to ambipolar through chemical functionalization. researchgate.net Studies on a range of new benzimidazole derivatives have confirmed their n-type semiconducting behavior in OFETs. sci-hub.se
Charge Carrier Mobility Studies
Charge carrier mobility is a critical parameter for the performance of an OFET. While this compound is a foundational n-type material, its poor solubility has made it challenging to process and study, leading to more extensive research on its soluble derivatives. acs.org
Research on related, but distinct, benzimidazole-based structures provides insight into the expected performance. For example, optimized OFETs using fluorinated naphthalene (B1677914) tetracarboxylic bisbenzimidazole, a compound with a smaller aromatic core, have demonstrated respectable electron mobilities of approximately 10⁻² cm² V⁻¹ s⁻¹. sci-hub.se Other functionalized perylene derivatives, such as tetrachlorinated perylene bisimides with long alkyl chains, have shown electron mobilities as high as 1.51 × 10⁻³ cm² V⁻¹ s⁻¹ at elevated temperatures. nih.gov These findings underscore the inherent potential of the perylene-benzimidazole framework for efficient charge transport, although specific mobility values for the unsubstituted this compound are not prominently featured in recent literature.
Organic Photovoltaic Cells (OPVs) and Solar Cells
This compound was one of the earliest high-performing organic semiconductors used in the development of organic solar cells, where it functions as a potent electron acceptor.
Electron Acceptor Materials in Bulk Heterojunctions
This compound (PTCBI) has a historic significance as an electron acceptor in donor-acceptor heterojunction solar cells. In a landmark 1986 study, a two-layer organic solar cell was fabricated using copper phthalocyanine (B1677752) (CuPc) as the electron donor and PTCBI as the electron acceptor, achieving a power conversion efficiency of approximately 1%. acs.orgqueensu.ca This was a pivotal moment for the field of organic photovoltaics.
The function of PTCBI as an acceptor is due to its suitable lowest unoccupied molecular orbital (LUMO) energy level, which allows for efficient dissociation of excitons (electron-hole pairs) generated in the donor material at the donor-acceptor interface. The separated electrons are then transported through the PTCBI layer to the cathode.
More recent studies have continued to utilize PTCBI in various device architectures. It has been successfully paired with zinc phthalocyanine (ZnPc) as a donor in bilayer solar cells. rsc.org Furthermore, its role has expanded to more complex tandem solar cell structures, where it is used as an electron transporting layer within the charge recombination zone, demonstrating superior performance compared to other materials due to favorable energy level alignment and the formation of a smooth, ohmic contact with metallic interlayers. researchgate.net
| Donor Material | Device Structure | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| Copper Phthalocyanine (CuPc) | Bilayer Heterojunction | ~1% | acs.orgqueensu.ca |
| Zinc Phthalocyanine (ZnPc) | Bilayer Heterojunction | Data not specified | rsc.org |
| Subphthalocyanine (SubPc) | Tandem Cell (in CRZ) | Higher than BCP-based devices | researchgate.net |
Light-Harvesting Arrays
The strong optical absorption of this compound and its derivatives across the visible spectrum makes them excellent candidates for light-harvesting applications. rsc.org The formation of the benzimidazole rings extends the π-conjugation of the perylene core, causing a significant shift in the maximum absorption wavelength (λmax) to longer wavelengths. rsc.org
In solution, these molecules can form π-π aggregates, which leads to a drastic broadening of the absorption band, in some cases spanning from 500 nm to near 900 nm. rsc.org This panchromatic absorption is highly desirable for solar cells, as it allows the material to capture a larger portion of the solar spectrum. While often utilized as an acceptor in a standard bulk heterojunction, this broad absorption capability is a key feature of its function in light-harvesting systems within OPVs. metu.edu.tr
Organic Light-Emitting Diodes (OLEDs)
While the broader class of perylene derivatives is well-known for strong fluorescence and is widely used as emitters in OLEDs, the specific application of the parent this compound (PTCBI) is less documented in contemporary research. nih.govmdpi.comd-nb.info Perylene-based molecules are attractive for OLEDs due to their high photoluminescence quantum yields and excellent stability. rsc.org
Emitters and Charge Transport Layers
The versatile electronic nature of perylene derivatives allows them to function as both light emitters and charge transport materials in various organic electronic devices. This compound (termed PTCBI for perylene tetracarboxylic bis(benzimidazole)) and related perylene bisimide (PDI) compounds are well-established as high-performance n-type semiconductors. nih.gov This makes them particularly suitable for use as electron transport layers (ETLs) in organic solar cells and perovskite solar cells, as well as emitters in organic light-emitting diodes (OLEDs). rsc.orgrsc.org
In these devices, the ETL facilitates the efficient extraction and transport of electrons from the active layer to the cathode, a crucial step for achieving high power conversion efficiency. The performance of these materials is directly linked to their electron mobility, which is a measure of how quickly an electron can move through the material under an electric field. Several PDI-based small molecules have demonstrated high electron mobility, making them effective replacements for traditional fullerene-based ETLs. rsc.org For instance, research on a series of PDI-based molecules for perovskite solar cells revealed electron mobilities exceeding 0.2 cm² V⁻¹ s⁻¹. rsc.org
The suitability of these compounds is also determined by their energy levels (HOMO and LUMO), which must be well-matched with the other materials in the device to ensure efficient charge transfer. nih.gov Amino acid-functionalized perylene bisimides have been successfully employed as solution-processable interlayers in organic photovoltaics, highlighting the tunability of these materials for optimized device architecture. rsc.orgresearchgate.net
| Compound | Average Electron Mobility (cm² V⁻¹ s⁻¹) | Device Application |
|---|---|---|
| PDI-Ph | 0.169 | Perovskite Solar Cell ETL |
| PDI-PhCN | 0.212 | Perovskite Solar Cell ETL |
| PDI-PhCN-2Br | 0.119 | Perovskite Solar Cell ETL |
Data sourced from research on electron-transporting materials for perovskite solar cells. rsc.org
Deep Red/Near-Infrared Emission
This compound derivatives are notable for their intense light absorption and emission properties, particularly in the deep-red and near-infrared (NIR) regions of the electromagnetic spectrum. nih.gov This spectral range is highly sought after for applications in bioimaging, night-vision technologies, and optical telecommunications. rsc.org
The strong fluorescence of these compounds is characterized by high photostability and fluorescence quantum yields (ΦF), which in some cases can approach unity (100%). nih.gov The emission wavelength can be precisely tuned by chemical modification of the perylene core. For example, introducing electron-donating groups, such as pyrrolidine, at the bay positions of the perylene structure can cause a significant bathochromic (red) shift in the emission spectrum. researchgate.net
Research has focused on developing novel bis-benzimidazole chromophores specifically designed for NIR absorption and emission. uvic.ca One such study reported a bis-benzimidazole NIR dye with an intense absorption maximum at 712 nm. uvic.ca The development of efficient deep-red and NIR emitters remains a challenge in organic electronics, primarily due to the "energy-gap law," which predicts that molecules emitting at lower energies (longer wavelengths) will have lower fluorescence quantum yields. However, the rigid structure of the perylene core helps to mitigate non-radiative decay pathways, enabling certain derivatives to maintain high quantum yields even in the NIR region. researchgate.net
| Compound Type | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| Bromo-substituted PBI | 524 | Not Specified | Not Specified |
| Pyrrolidine-substituted PBI | 703 | Not Specified | Not Specified |
| pH-sensitive PBI | Red/NIR region | Red/NIR region | Close to 1.0 |
| Bis-benzimidazole NIR Dye | 712 | Not Specified | Not Specified |
Data compiled from studies on various functionalized perylene bisimides. nih.govresearchgate.netuvic.ca
Photonic and Optical Switching Devices
The robust optical and electronic properties of this compound derivatives also lend themselves to applications in photonic and optical switching technologies.
Materials for Optical Disks and Electrophotographic Photoreceptors
Perylene-based pigments are utilized as functional materials in data storage and printing technologies. Their high stability and distinct absorption characteristics make them suitable for use in optical disks. Furthermore, their semiconducting properties are leveraged in electrophotography, the technology underlying photocopiers and laser printers. In these systems, they can be used as photoreceptors or charge-transporting materials. The function of a photoreceptor is to absorb light and generate charge carriers, which are then used to form an image. The efficiency of this process is dependent on the material's ability to absorb light and transport charge effectively.
Photochromic Materials
Photochromic materials are compounds that can undergo a reversible change in their optical properties upon exposure to light of a specific wavelength. While derivatives of the broader perylene family, such as bis-perylene diimide macrocycles, have been shown to act as chiroptical switches where solvent or guest binding can alter their optical signals, specific evidence of photochromism in this compound itself is not extensively documented in current research. However, the inherent ability to modify the electronic structure of the perylene core suggests a potential for designing photo-switchable molecules based on this framework.
Molecular Wires and Logic Gates
The concept of molecular electronics envisions using single molecules or small assemblies of molecules as the fundamental components of electronic circuits, such as wires and logic gates. This compound and other planar aromatic molecules are considered potential candidates for these applications due to several key features. Their rigid, planar structure and tendency to self-assemble via π-π stacking can create ordered, one-dimensional arrays. These stacked structures can provide a pathway for charge carriers to move along the stack, effectively acting as a "molecular wire." While the practical realization of complex logic gates from these molecules is still a subject of intensive research, their fundamental charge transport properties make them a promising platform for future development in this field.
Integration into Hybrid Systems
A significant area of application for this compound derivatives is in hybrid systems, where they are combined with other classes of materials, such as inorganic semiconductors, to create devices with enhanced performance. A prominent example is their use as an electron transport layer in perovskite solar cells. rsc.org
Composites with Gold Nanoparticles
The integration of this compound, scientifically referred to as AzoPTCD, with gold nanoparticles (AuNPs) has been a subject of significant research, primarily focusing on the profound enhancements in its optical properties. nih.govacs.org These enhancements are rooted in the interaction between the molecular electronic transitions of this compound and the localized surface plasmon resonance (LSPR) of the gold nanoparticles. This synergy leads to two principal phenomena: surface-enhanced resonance Raman scattering (SERRS) and surface-enhanced fluorescence (SEF), which are pivotal for the development of advanced photonic devices, particularly in the realm of chemical and biological sensing. nih.govnih.govmdpi.com
Thin solid films of this compound can be fabricated using physical vapor deposition (PVD). nih.gov When these films are deposited onto metallic nanostructures, such as gold nanoparticles, a significant amplification of both Raman and fluorescence signals is observed. nih.gov The underlying mechanism for this enhancement is the amplification of the electromagnetic field at the surface of the gold nanoparticles upon excitation of their LSPR. Molecules of this compound in close proximity to these nanoparticles experience a much stronger incident and scattered field, leading to a dramatic increase in the intensity of their spectroscopic signals. nih.govnih.gov
The application of these composites in advanced photonic devices is primarily centered on ultra-sensitive detection and analytical chemistry. mdpi.com The SERRS effect allows for the detection of this compound at extremely low concentrations, potentially down to the single-molecule level. nih.gov This opens up possibilities for creating highly specific sensors for environmental monitoring, medical diagnostics, and security applications. For instance, by functionalizing the gold nanoparticles or the this compound molecule, sensors could be designed to selectively bind to target analytes, with the SERRS signal providing a unique spectroscopic fingerprint for identification and quantification. nih.gov
Similarly, the SEF phenomenon in this compound-AuNP composites can be harnessed for developing brighter and more photostable fluorescent probes for bio-imaging and immunoassays. The enhanced fluorescence intensity allows for clearer imaging with lower concentrations of the labeling agent, reducing potential cytotoxicity and background interference.
| Property | Observation | Implication for Devices |
| Spectroscopic Enhancement | Significant amplification of Raman and fluorescence signals. nih.gov | Enables ultra-sensitive detection of the compound. |
| Detection Limit | Potential for single-molecule detection via SERRS. nih.gov | Development of highly sensitive chemical and biological sensors. |
| Photostability | Enhanced fluorescence offers improved stability. | Creation of robust fluorescent probes for imaging and diagnostics. |
Heterostructures with Semiconductor Nanocrystals
The development of heterostructures combining this compound with semiconductor nanocrystals, also known as quantum dots (QDs), is a burgeoning area of research with significant potential for advanced organic electronic and photonic devices. While direct experimental studies on this compound-QD heterostructures are limited, valuable insights can be drawn from extensive research on similar perylene derivatives, particularly perylene diimides (PDIs), which share a comparable core structure. researchgate.netnih.govrsc.org These analogous systems provide a framework for understanding the potential photophysical processes and device applications of this compound-QD heterostructures.
The primary motivation for creating these heterostructures is to leverage the unique electronic and optical properties of both components. This compound, like other perylene derivatives, possesses strong light absorption, good charge transport characteristics, and high thermal stability. nih.govresearchgate.net Semiconductor nanocrystals, on the other hand, offer size-tunable bandgaps, high quantum yields, and narrow emission spectra. mit.edu By combining these materials, it is possible to engineer the energy level alignment at the interface to facilitate efficient charge transfer or energy transfer processes. researchgate.netmit.edu
In the context of organic electronics, particularly photovoltaics, the formation of a donor-acceptor heterojunction is crucial. nih.gov Depending on the specific energy levels of this compound and the chosen semiconductor nanocrystal, one material can act as the electron donor and the other as the electron acceptor. Upon photoexcitation, an exciton (B1674681) is generated, which can then be dissociated at the interface, with the electron and hole being transferred to the acceptor and donor materials, respectively. This charge separation is the fundamental process in a photovoltaic device. The efficiency of this process is highly dependent on the energy level alignment and the morphology of the interface. mit.edu
In the realm of photonics, particularly for applications in light-emitting diodes (LEDs) and photodetectors, energy transfer mechanisms such as Förster Resonance Energy Transfer (FRET) can be exploited. rsc.org If the emission spectrum of one component (the donor) overlaps with the absorption spectrum of the other (the acceptor), non-radiative energy transfer can occur. This allows for the emission color of a device to be tuned by selecting QDs of a specific size. Furthermore, charge transfer interactions can be used to quench the photoluminescence of the QDs in a controlled manner, which has applications in sensing and multiplexed bioassays. nih.gov
The performance of devices based on these heterostructures is critically dependent on the ability to control the morphology and interfacial properties during fabrication. Techniques such as layer-by-layer deposition and co-processing from solution are being explored to create well-defined heterojunctions. The choice of ligands on the surface of the semiconductor nanocrystals also plays a significant role in determining the electronic coupling and charge transfer dynamics at the interface. researchgate.net
| Potential Application | Key Mechanism | Expected Benefit |
| Organic Photovoltaics | Photoinduced charge transfer at the donor-acceptor interface. nih.gov | Efficient conversion of light into electricity. |
| Light-Emitting Diodes | Förster Resonance Energy Transfer (FRET) or charge injection. rsc.org | Tunable emission color and improved device efficiency. |
| Photodetectors | Charge separation following light absorption. | High sensitivity and wavelength-selective detection. |
| Biosensors | Quenching of quantum dot fluorescence via charge transfer. nih.gov | Highly specific and multiplexed detection of biological molecules. |
Thin Film Fabrication and Morphological Characterization
Physical Vapor Deposition (PVD) Techniques
Physical vapor deposition (PVD) is a well-established method for creating high-purity, uniform thin films of organic materials that are not readily soluble. This solvent-free technique involves the sublimation of the source material in a high-vacuum environment, which then condenses onto a substrate to form a solid film.
For Bis(benzimidazo)perylene, thin solid films have been successfully fabricated using PVD via thermal evaporation. nih.govacs.org The process is conducted under high-vacuum conditions, typically at a pressure of 10⁻⁶ Torr, to ensure the purity of the depositing film and a long mean free path for the evaporated molecules. The source material, this compound powder, is heated to its sublimation temperature, which is approximately 400 °C. nih.govacs.org The rate of deposition and the final film thickness are typically monitored in-situ using a quartz crystal microbalance, allowing for precise control over the film's vertical dimension. The thermal stability of the compound is a key factor in the success of this method; thermogravimetric analysis has shown that this compound is stable up to 675 °C, well above its sublimation temperature, ensuring the molecule does not decompose during the PVD process. nih.govacs.org
Solution Processing Methods (e.g., Spin-Coating)
While PVD is a reliable method for this compound, solution processing techniques like spin-coating offer potential advantages in cost and scalability for large-area electronics. However, the utility of these methods is contingent on the solubility of the material. The planar structure and strong π-π interactions of the perylene (B46583) core in this compound lead to low solubility in common organic solvents, making solution processing a challenge. ekb.eg
To overcome this, research into the broader family of perylene bisimides and benzimidazoles has focused on chemical functionalization to enhance solubility. ekb.egrsc.org Strategies include attaching flexible aliphatic substituents or other functional groups to the core aromatic structure. rsc.org These modifications disrupt the intermolecular packing that drives aggregation and precipitation, thereby rendering the compounds soluble enough for techniques such as spin-coating. For instance, asymmetrically substituted perylene diester benzimidazoles have been designed with alkyl or alkoxy chains to ensure sufficient solubility for the formation of mesophases. rsc.org Similarly, other perylene derivatives have been made water-soluble by appending amino acids, allowing for deposition from aqueous solutions. rsc.org
While these approaches have been successful for derivatives, PVD remains the primary documented method for fabricating thin films of the parent this compound compound.
Film Morphology and Growth Control
The morphology of this compound films at the nanoscale dictates their ultimate electronic and optical behavior. The growth of PVD films is typically monitored as a function of mass thickness to understand the evolution of the film's structure from nucleation to a continuous layer. nih.govacs.org
Atomic Force Microscopy (AFM) is a powerful technique used to survey the surface topography of thin films with high resolution. spectraresearch.com For PVD-fabricated this compound films, AFM has been used to characterize the surface morphology and its dependence on the film's mass thickness. nih.govacs.org
Studies on related perylene derivatives deposited via PVD indicate that the resulting films are often morphologically homogeneous and smooth at macroscopic and microscopic scales. scielo.br For example, films of bis(phenethylimido)perylene exhibit a root mean square (RMS) roughness that is only about 6% of the total film thickness, indicating a relatively smooth surface despite the presence of molecular aggregates at the nanoscale. scielo.br A similar trend of relative smoothness has been noted for this compound films. unesp.br
Table 1: Representative Surface Roughness Data for PVD Perylene Derivative Films
| Perylene Derivative | Film Thickness (approx.) | RMS Roughness | Roughness as % of Thickness | Source |
|---|
This table provides comparative data for a related perylene derivative to illustrate typical surface roughness values for PVD films.
The orientation of this compound molecules relative to the substrate surface is a critical parameter affecting properties like charge transport and light absorption. Despite the presence of molecular packing, X-ray diffraction studies have revealed that PVD films of this compound are largely amorphous. nih.govacs.org This suggests that while molecules may have a preferred local orientation, they lack the long-range periodic order characteristic of a crystalline material. The specific molecular organization within these amorphous films is determined using spectroscopic techniques, as detailed in the following section.
Spectroscopic and Diffraction Techniques for Film Analysis
A suite of analytical methods is employed to probe the structure of this compound thin films. These techniques provide crucial information on molecular integrity, orientation, and long-range order. While Raman scattering can be used to monitor the thermal stability and integrity of the films during fabrication, infrared spectroscopy is particularly vital for determining molecular arrangement. nih.gov
Infrared (IR) spectroscopy is a non-destructive technique used to identify vibrational modes within a molecule. For thin film analysis, comparing spectra taken in two different geometries—transmission and reflection-absorption—allows for the determination of molecular orientation based on IR selection rules. nih.govacs.org
Transmission IR: In this mode, the IR beam passes directly through the film. It is sensitive to vibrational dipole moments that have a component parallel to the substrate surface.
Reflection-Absorption IR Spectroscopy (RAIRS): In this mode, the IR beam reflects off the substrate surface. On conductive substrates, this technique is primarily sensitive to vibrational dipole moments oriented perpendicular to the surface.
By analyzing which vibrational modes are enhanced or suppressed in each configuration, the average orientation of the this compound molecules can be deduced. This analysis was instrumental in determining the molecular organization within PVD-grown films, providing insights into the packing structure even in the absence of crystallinity. nih.govacs.org
Raman Scattering and Surface-Enhanced Raman Scattering (SERRS)
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a structural fingerprint of the material. For this compound thin films, Raman scattering has been employed to confirm the chemical integrity of the molecules after the high-temperature PVD process. The vibrational modes observed are primarily associated with the extensive π-conjugated system of the perylene core. Theoretical calculations, often using density functional theory (DFT) at the B3LYP level, are used to aid in the precise assignment of these vibrational modes.
The primary Raman bands for the perylene chromophore, which dominates the spectrum of this compound, are related to carbon-carbon stretching and ring deformation modes.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~1300 - 1380 | C-H bending and Perylene ring stretching modes |
| ~1560 - 1590 | C=C aromatic stretching modes of the perylene core |
Note: The exact peak positions can vary slightly depending on the molecular environment and aggregation state.
Surface-Enhanced Raman Scattering (SERRS) has also been successfully applied to this compound. This technique utilizes the plasmon resonance of metallic nanostructures (such as silver or gold island films) to dramatically amplify the Raman signal of molecules in close proximity. By depositing thin films of this compound onto these specially prepared surfaces, a significant enhancement of the Raman signal is achieved. SERRS is particularly valuable for studying monolayers or very thin films where the amount of material is minimal. The enhancement allows for detailed vibrational analysis and can even be used for imaging the distribution of the compound on the metallic surface.
X-ray Diffraction (XRD) for Crystalline/Amorphous Determination
X-ray diffraction (XRD) is the principal technique for determining the long-range atomic order within a material. The analysis of this compound thin films fabricated by physical vapor deposition reveals a notable finding. Despite evidence of molecular packing and organization at a local level, the XRD patterns of these films are characteristic of an amorphous material researchgate.netresearchgate.net.
Future Research Directions and Emerging Paradigms for Bis Benzimidazo Perylene
Rational Molecular Design for Precisely Tunable Electronic and Supramolecular Properties
The targeted synthesis of bis(benzimidazo)perylene derivatives offers a powerful strategy to meticulously tune its intrinsic properties. By strategically modifying the molecular structure, researchers can control the electronic energy levels, solubility, and self-assembly behavior, which in turn dictates the performance of the final device.
A key area of focus is the functionalization of the perylene (B46583) core and the benzimidazole (B57391) moieties. For instance, the introduction of alkoxy chains at the 4 and 5 positions of the benzimidazole rings has been shown to significantly impact the molecule's properties. This modification can lead to derivatives with high solubility and the ability to form stable, ordered structures, such as columnar hexagonal phases, even at room temperature. This controlled self-organization is critical for achieving efficient charge transport.
Future work will likely explore a wider range of functional groups to gain finer control over the electronic characteristics. Electron-donating and electron-withdrawing groups can be systematically introduced to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for optimizing the performance of this compound in applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Furthermore, the introduction of chiral substituents could induce unique chiroptical properties and influence the helical arrangement in supramolecular assemblies, opening avenues for applications in spintronics and circularly polarized light detection.
Computational modeling, particularly density functional theory (DFT), will play an increasingly important role in this rational design process. Theoretical calculations can predict the electronic structure and optical properties of novel derivatives, allowing for the pre-screening of promising candidates before their synthesis. This synergistic approach of theoretical prediction and experimental validation will accelerate the discovery of this compound-based materials with tailored functionalities.
Strategies for Enhanced Solution Processability and Long-Term Stability in Device Architectures
A major hurdle for the widespread adoption of many organic semiconductors, including this compound, is their limited solubility in common organic solvents. This poor solubility hinders the use of cost-effective and scalable solution-based fabrication techniques like spin-coating, inkjet printing, and roll-to-roll processing.
One successful strategy to address this is the attachment of flexible alkyl chains to the molecular scaffold. For example, the introduction of branched alkyl chains has been demonstrated to produce highly soluble anti-perylene-3,4:9,10-bis(benzimidazole)s. These derivatives have shown solubilities exceeding 8 mg/mL in common organic solvents such as chloroform (B151607) and toluene (B28343).
Beyond solubility, the long-term stability of this compound in device architectures is paramount for commercial applications. The parent compound exhibits high thermal stability, with thermal degradation reported to occur at temperatures as high as 675 °C. nih.govlu.se Thin solid films of this compound, also referred to as AzoPTCD, have been shown to be stable during fabrication processes at temperatures around 400 °C under high vacuum. nih.govlu.se
However, stability against ambient oxygen and moisture remains a critical challenge for n-type organic semiconductors. Future research will need to focus on molecular design strategies that enhance the intrinsic stability of the this compound core. This could involve the incorporation of specific functional groups that lower the LUMO level, making the molecule less susceptible to oxidation. Additionally, the development of advanced encapsulation techniques and the use of inert charge transport layers will be crucial in protecting the active material from environmental degradation. The investigation of the relationship between the molecular packing in thin films and device stability will also be a key research direction. While vapor-deposited films of AzoPTCD have been found to be amorphous, strategies to induce a more ordered and densely packed morphology could potentially limit the diffusion of oxygen and water molecules, thereby enhancing device lifetime. nih.govlu.se
| Compound | Modification | Solubility | Thermal Stability (Td) | Key Finding |
|---|---|---|---|---|
| This compound (AzoPTCD) | Unsubstituted | Low | 675 °C | High thermal stability but amorphous film growth. nih.govlu.se |
| anti-Perylene-3,4:9,10-bis(4,5-dialkoxybenzimidazole)s | Branched alkoxy chains | > 8 mg/mL in chloroform | > 325 °C | Excellent solubility and forms room-temperature columnar hexagonal phases. |
Exploration of Novel Supramolecular Architectures for Advanced Functionalities
The self-assembly of this compound into well-defined supramolecular architectures is a key determinant of its performance in electronic devices. While simple molecular packing in thin films has been studied, the exploration of more complex and functional supramolecular structures is a promising avenue for future research.
By designing derivatives with specific intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, it is possible to guide their assembly into a variety of nanostructures, including nanofibers, nanoribbons, and vesicles. For instance, the broader class of perylene bisimides has been shown to form hierarchical structures like supramolecular spheres that can further organize into periodic arrays. While this has not yet been demonstrated for this compound specifically, it highlights the potential for creating highly ordered, multi-dimensional structures.
Future research will likely focus on the use of external stimuli, such as solvent composition, temperature, and light, to control the self-assembly process dynamically. This could lead to the development of "smart" materials that can switch between different structural and functional states in response to their environment. The co-assembly of this compound with other molecular components, such as electron donors or complementary chromophores, could also lead to the formation of functional heterostructures with tailored photophysical properties for applications in light harvesting and energy transfer.
Advanced characterization techniques, including grazing-incidence wide-angle X-ray scattering (GIWAXS), transmission electron microscopy (TEM), and atomic force microscopy (AFM), will be essential in elucidating the structure of these novel supramolecular architectures. A deeper understanding of the relationship between molecular design, self-assembly, and emergent properties will enable the creation of next-generation materials with unprecedented functionalities.
Development of this compound-Based Multifunctional Materials for Integrated Systems
The unique combination of electronic, optical, and chemical properties of this compound makes it a promising candidate for the development of multifunctional materials and their integration into complex device architectures. Future research will move beyond single-function devices and explore the potential of this compound in systems where multiple functionalities are required.
One promising area is the development of materials for organic electronics that also possess sensing capabilities. For example, the fluorescence of this compound derivatives could be designed to be sensitive to the presence of specific analytes, leading to the creation of integrated sensor-transistor devices. The development of soluble, ladder-conjugated derivatives has already shown promise for multifunctional optoelectronic materials with applications in optical limiting for the protection of sensors and human eyes.
In the realm of bioelectronics, the functionalization of this compound with biocompatible groups, such as amino acids, could enable its use in biosensors and for cellular imaging. While this has been extensively explored for perylene bisimides, its application to this compound remains a nascent field. Such water-soluble derivatives could be used as electron-transporting interlayers in organic photovoltaic devices processed from aqueous solutions, contributing to the development of more environmentally friendly electronic technologies.
The integration of this compound into hybrid materials, such as composites with inorganic nanoparticles or two-dimensional materials like graphene, is another exciting research direction. These hybrid systems could exhibit synergistic properties that are not present in the individual components, leading to enhanced performance in applications such as photocatalysis, energy storage, and transparent conductive electrodes.
Pathways Towards High-Performance, Scalable Organic Electronic Technologies Utilizing this compound
The ultimate goal of research into this compound is its successful implementation in high-performance, commercially viable organic electronic technologies. Achieving this will require significant advances in both material synthesis and device fabrication, with a strong emphasis on scalability and cost-effectiveness.
Future synthetic strategies will need to focus on developing high-yield, atom-economical routes to this compound and its derivatives that avoid the use of expensive catalysts and harsh reaction conditions. The development of "green" synthetic methodologies that utilize environmentally benign solvents and minimize waste will be crucial for sustainable production.
In terms of device fabrication, a key challenge is the transition from laboratory-scale spin-coating to industrial-scale printing techniques. This requires the development of this compound-based inks with appropriate viscosity, surface tension, and drying characteristics for methods like inkjet and slot-die coating. The development of green solvent-processible derivatives is a significant step in this direction.
To achieve high-performance devices, a deep understanding of the structure-property-performance relationships is essential. This includes optimizing the morphology of the active layer, controlling the interfaces between different layers in the device stack, and minimizing charge carrier traps and recombination losses. For instance, in OFETs, achieving a well-ordered molecular packing with strong intermolecular electronic coupling is critical for high charge carrier mobility. In OPVs, the morphology of the donor-acceptor blend must be carefully controlled to ensure efficient exciton (B1674681) dissociation and charge transport.
The table below summarizes some of the key performance parameters of devices utilizing perylene-based compounds, highlighting the targets for future research on this compound.
| Device Type | Material Class | Key Performance Metric | Reported Values for Perylene Derivatives | Future Target for this compound |
|---|---|---|---|---|
| Organic Field-Effect Transistor (OFET) | Perylene Bisimides | Electron Mobility (cm²/Vs) | > 1.0 | > 1.0 |
| Organic Photovoltaic (OPV) | Perylene Bisimide Acceptors | Power Conversion Efficiency (%) | > 10% | > 15% |
| Ladder-type Derivative | BPI-FBI | Intrinsic Electron Mobility (cm²/Vs) | 1.01 x 10⁻⁵ | > 10⁻³ |
By addressing these challenges through a concerted effort in molecular design, materials processing, and device engineering, this compound has the potential to become a key material in the next generation of flexible, lightweight, and low-cost organic electronic devices.
Q & A
Q. What are the standard synthetic routes for bis(benzimidazo)perylene derivatives, and how do reaction conditions influence yield and purity?
this compound derivatives are typically synthesized via condensation reactions between perylenetetracarboxylic dianhydride (PTCDA) and diamines like 3,3'-diaminobenzidine. Solvent choice (e.g., DMF), temperature (120–150°C), and catalyst presence (e.g., acetic acid) critically affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is essential to isolate products with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s electronic structure and aggregation behavior?
UV-visible spectroscopy (absorption peaks at 498–566 nm) and fluorescence spectroscopy (emission at 540–580 nm) are primary tools for analyzing π-π* transitions and exciton coupling. XRD and SEM are used to study crystallinity and thin-film morphology, while FT-IR confirms functional group incorporation .
Q. How do solubility limitations of this compound derivatives impact their applicability in organic electronics?
Poor solubility in common solvents (e.g., chloroform, toluene) restricts solution-processable device fabrication. Researchers address this by introducing bulky alkyl/aryl substituents at the imide position or using co-solvents like DMF with high-boiling-point additives (e.g., 1,8-diiodooctane) to enhance film uniformity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While this compound is not classified as acutely toxic, standard PPE (gloves, lab coats, safety goggles) and fume hoods are mandatory during synthesis. Avoid inhalation of fine powders, and dispose of waste via approved hazardous material channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported optical absorption data for this compound films?
Discrepancies in absorption maxima (e.g., 525 nm vs. 540 nm) often arise from variations in film fabrication (e.g., spin-coating vs. electrodeposition) or solvent annealing (DMF vapor vs. thermal treatment). Controlled studies comparing aggregation states via XRD and AFM are critical to isolate structural factors .
Q. What strategies optimize the redox properties of this compound for use in organic sodium-ion batteries?
Introducing electron-withdrawing groups (e.g., bromine) at the perylene core lowers LUMO levels, enhancing redox activity. Electrochemical cycling in ionic liquid electrolytes (e.g., 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) improves stability and capacity retention .
Q. How does bay-position functionalization influence charge-carrier mobility in this compound-based semiconductors?
Alkyl chains at bay positions reduce intermolecular π-π stacking distances, increasing mobility (up to 0.1 cm²/V·s). However, excessive steric bulk disrupts crystallinity. Balance solubility and mobility by using branched alkyl chains (e.g., 2-ethylhexyl) .
Q. What computational methods predict the aggregation-dependent photophysical behavior of this compound derivatives?
Time-dependent density functional theory (TD-DFT) models exciton coupling in dimeric structures. Molecular dynamics simulations with OPLS-AA force fields simulate solvent annealing effects on film morphology .
Q. How do researchers validate the reproducibility of electrodeposited this compound thin films?
Standardize electrodeposition parameters (voltage: −1.5 to −2.0 V vs. Ag/Ag⁺, deposition time: 10–30 min) and characterize films using SEM for surface homogeneity. Cross-validate optical properties with multiple batches to ensure consistency .
Q. What mechanisms explain the thermal stability of this compound under device-operating conditions?
Thermogravimetric analysis (TGA) shows decomposition temperatures >400°C due to rigid perylene cores and hydrogen-bonded benzimidazole networks. Accelerated aging tests (85°C/85% humidity) confirm stability over 1,000 hours in encapsulated devices .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for this compound-based photovoltaics?
Q. What statistical methods are appropriate for analyzing variations in charge-carrier mobility across film batches?
Use ANOVA to compare mobility distributions (n ≥ 30 samples) and identify outliers. Pair with Tukey’s HSD test to determine significance of processing variables (e.g., annealing time) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
